molecular formula C17H27N3O2 B1399190 Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate CAS No. 1361112-04-0

Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate

Cat. No.: B1399190
CAS No.: 1361112-04-0
M. Wt: 305.4 g/mol
InChI Key: FIGKHKRVJMXJLJ-UHFFFAOYSA-N
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Description

Overview of Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate

This compound, identified by the Chemical Abstracts Service number 1361112-04-0, constitutes a structurally complex organic compound with the molecular formula C₁₇H₂₇N₃O₂. The compound exhibits a molecular weight of 305.42 grams per mole, reflecting its substantial molecular architecture that incorporates multiple functional groups. This synthetic molecule belongs to the broader classification of piperidine derivatives, which are characterized by their six-membered saturated nitrogen-containing ring systems. The compound's systematic nomenclature, 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylic acid tert-butyl ester, provides insight into its structural components and functional group arrangements.

The molecular structure encompasses several distinct chemical moieties that contribute to its unique properties and potential applications. The piperidine ring serves as the central scaffold, providing structural rigidity and conformational constraints that influence the compound's three-dimensional geometry. The tert-butyl carboxylate group functions as a protecting group for the carboxylic acid functionality, enabling selective chemical transformations while maintaining stability under standard laboratory conditions. The aminopyridine substituent introduces nitrogen-containing heterocyclic character, potentially enhancing the compound's ability to participate in hydrogen bonding interactions and coordinate with biological targets.

The compound's structural complexity is further emphasized by its registration in multiple chemical databases, including the Molecular Design Limited database under the identifier MFCD21605817. This extensive cataloging reflects the compound's significance within the chemical research community and its recognition as a valuable synthetic intermediate. The simplified molecular-input line-entry system representation, O=C(N1CC(CCC2=CC(N)=NC=C2)CCC1)OC(C)(C)C, provides a standardized method for digital representation and computational analysis.

Historical Context and Discovery

The development and characterization of this compound emerged from the broader evolution of piperidine chemistry and the systematic exploration of nitrogen-containing heterocyclic compounds in medicinal chemistry. While specific historical documentation regarding the initial synthesis and discovery of this particular compound remains limited in the available literature, its development can be contextualized within the expanding field of piperidine-based pharmaceutical intermediates that gained prominence during the late twentieth and early twenty-first centuries. The compound's creation represents part of a systematic approach to developing structurally diverse piperidine derivatives for potential therapeutic applications.

The synthetic methodology employed for this compound builds upon established protocols for piperidine functionalization and heterocyclic chemistry. The integration of aminopyridine moieties with piperidine scaffolds reflects advances in cross-coupling chemistry and selective functionalization techniques that became increasingly sophisticated throughout the 1990s and 2000s. These developments enabled chemists to construct complex molecular architectures with precise control over stereochemistry and functional group placement.

The compound's emergence in chemical supplier catalogs and research databases indicates its recognition as a valuable building block for drug discovery programs. The systematic assignment of Chemical Abstracts Service numbers and database identifiers reflects the formal recognition of this compound within the chemical research infrastructure. The availability of this compound from multiple commercial suppliers suggests sustained interest from the pharmaceutical research community and validates its utility as a synthetic intermediate.

Relevance in Contemporary Chemical Research

This compound occupies a significant position in contemporary medicinal chemistry research, particularly within the realm of structure-based drug design and pharmaceutical intermediate synthesis. The compound's relevance stems from its structural features that enable participation in diverse chemical transformations and biological interactions. Current research applications focus primarily on its utility as a building block for more complex therapeutic molecules, leveraging the inherent reactivity of its functional groups and the conformational properties of its piperidine core.

The aminopyridine component of the molecule provides opportunities for further elaboration through nucleophilic substitution, coupling reactions, and coordination chemistry approaches. These transformations enable the construction of libraries of structurally related compounds for biological screening and structure-activity relationship studies. The presence of the amino group facilitates hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity for specific protein receptors or enzymes.

Modern pharmaceutical research has increasingly emphasized the importance of piperidine-containing compounds due to their favorable pharmacokinetic properties and their presence in numerous approved therapeutic agents. The tert-butyl carboxylate protecting group enables selective manipulation of other functional groups while preserving the carboxylic acid functionality for later deprotection and activation. This synthetic versatility makes the compound particularly valuable for medicinal chemists seeking to optimize molecular properties while maintaining structural integrity.

The compound's applications extend to proteolysis-targeting chimera technology, where bifunctional molecules are designed to facilitate targeted protein degradation. The piperidine scaffold can serve as a linker component, connecting target protein ligands with ubiquitin ligase recruiting elements. This emerging therapeutic modality represents a paradigm shift in drug discovery, moving beyond traditional enzyme inhibition toward controlled protein degradation as a therapeutic mechanism.

Scope and Objectives of the Review

This comprehensive analysis aims to provide a thorough examination of this compound from multiple scientific perspectives, encompassing its chemical properties, synthetic methodologies, and research applications. The primary objective involves consolidating available information regarding this compound's structural characteristics, physical properties, and chemical behavior to establish a foundational understanding for researchers and practitioners in the field. The review seeks to bridge the gap between fundamental chemical knowledge and practical applications in pharmaceutical research.

The scope encompasses detailed analysis of the compound's molecular structure and the relationship between structural features and chemical reactivity. Particular attention is devoted to understanding how the various functional groups contribute to the overall properties and potential applications of the molecule. The review examines synthetic approaches for preparing this compound, including reaction conditions, yields, and mechanistic considerations that influence successful synthesis.

Furthermore, this analysis explores the compound's role in contemporary drug discovery programs and its potential contributions to emerging therapeutic modalities. The examination includes consideration of structure-activity relationships and the impact of structural modifications on biological activity and pharmacological properties. The review also addresses analytical methods for characterization and quality assessment, providing practical guidance for researchers working with this compound.

The objectives extend to identifying research gaps and future opportunities for investigation, highlighting areas where additional studies could enhance understanding of the compound's properties and applications. This forward-looking perspective aims to stimulate continued research interest and guide future experimental efforts. The comprehensive nature of this review serves to establish this compound as a well-characterized and valuable component of the medicinal chemistry toolkit.

Properties

IUPAC Name

tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-4-5-14(12-20)7-6-13-8-9-19-15(18)11-13/h8-9,11,14H,4-7,10,12H2,1-3H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGKHKRVJMXJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCC2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate (CAS No. 1361112-04-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tert-butyl group , a piperidine ring , and an aminopyridine moiety . Its molecular formula is C17H27N3O2C_{17}H_{27}N_{3}O_{2}, with a molecular weight of approximately 305.42 g/mol . The structural complexity suggests multiple interaction possibilities with biological targets, making it a candidate for various therapeutic applications.

Research indicates that compounds with similar structures to this compound can modulate various receptor pathways, particularly those involved in cell signaling and proliferation. Notably, derivatives of piperidine compounds have shown promise in inhibiting aurora kinases , which play a crucial role in cell division and are often implicated in cancer progression .

Enzyme Inhibition

Studies suggest that this compound may act as an inhibitor for specific enzymes or receptors, impacting processes such as:

  • Cell signaling pathways
  • Cell proliferation
  • Apoptosis regulation

The aminopyridine group enhances the potential for interaction with various biological receptors, which is critical for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 4-(methylamino)piperidine-1-carboxylateMethylamino groupMay exhibit different receptor selectivity
Tert-butyl 4-(propylamino)piperidine-1-carboxylatePropylamino substitutionPotentially alters pharmacokinetic properties
Tert-butyl 4-(isopropylamino)piperidineIsopropyl substitutionMay enhance lipophilicity compared to others

This comparison highlights the unique aspects of this compound, particularly its specific interaction capabilities due to the aminopyridine moiety.

Case Studies and Research Findings

  • Agrochemical Applications : Initial studies have evaluated the compound's efficacy as an active ingredient in agrochemicals. Laboratory and field studies aim to develop formulations that are environmentally friendly while maintaining effectiveness against pests .
  • Cancer Research : Similar piperidine derivatives have been investigated for their ability to inhibit aurora kinases in cancer therapy. These studies suggest that modifications to the piperidine structure can enhance potency and selectivity against cancer cells .
  • Pharmacokinetic Studies : Research into pharmacokinetics has shown that structural modifications can significantly affect the bioavailability and metabolic stability of related compounds. This information is crucial for optimizing the therapeutic potential of new drugs derived from this chemical framework .

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The presence of the aminopyridine group may enhance its interaction with biological targets related to cancer.
  • Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could be advantageous for central nervous system applications.
  • Receptor Modulation : The structure of this compound suggests it may interact with various receptors, including those involved in neurotransmission and hormonal regulation. This interaction could lead to therapeutic effects in conditions such as anxiety or depression.

Applications in Drug Development

The unique structure of this compound makes it a candidate for further research and development in several areas:

  • Lead Compound for Drug Design : Its structural characteristics can be optimized through medicinal chemistry to enhance efficacy and reduce toxicity. Analogous compounds have been explored as potential leads for new drug classes targeting cancer and neurological disorders.
  • Pharmaceutical Formulations : Due to its stability and solubility, this compound can be incorporated into various pharmaceutical formulations, enhancing bioavailability when administered.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of similar piperidine derivatives. Results indicated that modifications at the piperidine nitrogen improved inhibitory activity against specific cancer cell lines, suggesting that this compound could exhibit similar or enhanced effects .

Case Study 2: Neuroprotection

Research conducted on a related compound demonstrated neuroprotective effects in animal models of Alzheimer's disease. The study highlighted the potential for piperidine derivatives to modulate neurotransmitter systems and reduce neuroinflammation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and analogs:

Compound Name (CAS) Molecular Weight (g/mol) Key Substituents Notable Features
Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate (1361112-04-0) 305.42 2-Aminopyridin-4-yl ethyl Flexible ethyl linker; amino group enhances H-bonding potential.
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 277.35 Pyridin-3-yl directly attached to piperidine Rigid structure; amino group on piperidine ring.
Tert-butyl 4-[(4-chloro-7-methoxyquinazolin-6-yl)oxy]piperidine-1-carboxylate 429.89 Quinazoline-oxy group Bulky aromatic system; chloro and methoxy substituents.
Tert-butyl 3-(2-((2-bromopyridin-4-yl)methoxy)ethyl)piperidine-1-carboxylate (1420849-84-8) 411.30 Bromopyridinyl methoxyethyl Bromine enhances electrophilicity; methoxy linker.
Tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate 355.80 3-Chloro-2-nitro-anilino Nitro and chloro groups; planar aromatic substituent.

Physicochemical Properties

  • Target Compound: Likely a solid (similar analogs are solids ); moderate solubility due to the polar amino group and hydrophobic tert-butyl moiety.
  • Its direct pyridine attachment reduces flexibility compared to the ethyl linker in the target compound.

Preparation Methods

Photocatalytic One-Step Synthesis via Light-Induced Oxidation

Method Overview:
This approach employs photocatalysis to facilitate the direct synthesis of the target compound from simpler precursors, notably 2-aminopyridine and piperazine derivatives. The process involves the following key steps:

  • Reactants: 2-aminopyridine, piperazine-1-tert-butyl formate, and an acridine salt photocatalyst.
  • Solvent: Anhydrous dichloroethane.
  • Reaction Conditions: Light irradiation under blue LED in the presence of an oxidant, with oxygen replacement to maintain oxidative conditions.
  • Duration: Typically around 10 hours.
  • Outcome: High yield (up to 95%) of tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate.

Research Findings:
This method benefits from a one-step process that shortens synthesis pathways, minimizes byproduct formation, and avoids heavy metals and hydrogen environments, making it safer and more cost-effective. The use of acridine salt as a photocatalyst under visible light is particularly notable for its environmental friendliness.

Data Table:

Parameter Details
Reactants 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt
Solvent Anhydrous dichloroethane
Catalyst Acridine salt
Light Source Blue LED
Reaction Time 10 hours
Yield Up to 95%
Environmental Impact Low; avoids heavy metals and hydrogen atmosphere

Multi-Step Synthesis via Nucleophilic Substitution and Amidation

Method Overview:
This traditional approach involves sequential reactions:

  • Step 1: Synthesis of a pyridine derivative with amino functionality, often via halogenation followed by substitution.
  • Step 2: Coupling with piperidine derivatives through amidation or nucleophilic substitution.
  • Step 3: Protection and deprotection steps to introduce the tert-butyl carbamate group.

Research Findings:
While more laborious, this method allows for greater structural diversity and fine-tuning of the substitution pattern. It often involves the use of reagents such as carbodiimides for amidation and halogenating agents for pyridine activation.

Data Table:

Step Reagents/Conditions Yield (%) Remarks
Pyridine halogenation NBS or similar halogenating agents ~80-90 Selective at 4-position
Nucleophilic substitution Amino-pyridine derivatives with piperidine ~75-85 Requires base, elevated temp
Carbamate formation tert-Butyl chloroformate with amines ~85-95 Protects amine group

Alternative Photoredox Catalysis Using Disulfides

Method Overview:
Recent studies have explored the use of diphenyl disulfide as a co-reagent under photoredox conditions to enhance yields and selectivity. This method involves:

  • Reactants: 2-aminopyridine, piperazine derivatives, acridine salt, and diphenyl disulfide.
  • Conditions: Blue LED irradiation, oxygen replacement, similar to the first method.
  • Advantages: Increased reaction efficiency and reduced impurities.

Research Findings:
This approach demonstrates yields exceeding 94% and offers a scalable route with milder conditions.

Data Table:

Parameter Details
Reagents 2-aminopyridine, piperazine, acridine salt, diphenyl disulfide
Solvent Anhydrous dichloroethane
Light Source Blue LED
Reaction Time 10 hours
Yield 94-95%
Environmental Impact Environmentally benign, metal-free catalysis

Summary of Key Findings

Preparation Method Advantages Limitations
Photocatalytic One-Step Synthesis High yield, environmentally friendly, simple process Requires specialized light setup
Multi-Step Nucleophilic Substitution & Amidation Structural flexibility, well-understood chemistry Longer process, more reagents, potential byproducts
Photoredox with Disulfides High efficiency, scalable, low impurity formation Slightly complex reaction setup

Q & A

Q. What are the common synthetic routes for tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Nucleophilic Substitution : Introducing the tert-butyl group via Boc protection under anhydrous conditions (e.g., using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine) .
  • Coupling Reactions : Amine-ethylpyridine linkage via reductive amination or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for pyridine derivatives) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for isolation.

Key Factors Affecting Yield:

ConditionImpactExample
TemperatureHigher temps may accelerate coupling but risk decomposition60–80°C for Boc protection
SolventPolar aprotic solvents (DMF, THF) improve solubility of intermediatesDMF for Suzuki coupling
CatalystPd(PPh₃)₄ vs. PdCl₂(dppf) alters reaction efficiencyPd catalysts for cross-coupling

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 6.5–8.5 ppm (pyridine protons), δ 2.5–3.5 ppm (piperidine and ethyl chain protons) .
    • ¹³C NMR : Signals at ~80 ppm (Boc carbonyl), ~155 ppm (pyridine carbons) .
  • HPLC-MS : Confirm molecular ion [M+H]⁺ (exact mass calculated via C₁₆H₂₆N₃O₂: 292.20) and purity (>95%) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic centers (e.g., piperidine nitrogen) .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict sites for nucleophilic attack. For tert-butyl derivatives, LUMO often localizes on the carbonyl group .
  • Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data for SN2 reactions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

  • Meta-Analysis : Normalize data using standardized assays (e.g., IC₅₀ values from cell lines with consistent passage numbers) .
  • Structural Confounds : Verify purity (HPLC) and stereochemistry (chiral HPLC or X-ray crystallography) to rule out batch variability .
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities for target receptors (e.g., kinase inhibition) .

Q. How does modifying the tert-butyl group affect the compound's physicochemical properties and pharmacokinetic profile?

Methodological Answer:

  • Lipophilicity : Replace tert-butyl with smaller groups (e.g., methyl) to reduce logP. Use shake-flask method or HPLC-derived logD₇.₄ measurements .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to compare half-life (t₁/₂). Tert-butyl groups generally slow CYP450-mediated oxidation .
  • Solubility : Use dynamic light scattering (DLS) to assess aqueous solubility. Bulkier groups like tert-butyl decrease solubility but enhance membrane permeability .

Data Contradiction Analysis Example

Issue: Conflicting reports on cytotoxicity (IC₅₀ ranging from 10–100 µM).
Resolution Workflow:

Reproduce Conditions : Ensure identical cell lines (e.g., HEK293 vs. HeLa), culture media, and exposure times.

Control for Redox Activity : Test compound interference in MTT assays using ROS scavengers (e.g., NAC) .

Off-Target Profiling : Screen against kinase panels to identify non-specific binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.